Ferric malate
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Overview
Description
Diiron trimalate is a coordination compound consisting of two iron atoms bridged by malate ligands. This compound is of significant interest due to its potential applications in catalysis and its role as a model for biological iron-sulfur clusters. The unique structure of diiron trimalate allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diiron trimalate can be synthesized through the reaction of iron salts with malic acid under controlled conditions. One common method involves the reaction of iron(III) chloride with malic acid in an aqueous solution, followed by the addition of a base to precipitate the diiron trimalate complex. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of diiron trimalate involves similar steps but on a larger scale. The process begins with the dissolution of iron(III) chloride in water, followed by the addition of malic acid. The mixture is then neutralized with a base such as sodium hydroxide to precipitate the diiron trimalate. The precipitate is filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Diiron trimalate undergoes various chemical reactions, including:
Oxidation: Diiron trimalate can be oxidized to form higher oxidation state iron complexes.
Reduction: The compound can be reduced to lower oxidation state iron complexes.
Substitution: Ligands in diiron trimalate can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines under mild conditions.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New diiron complexes with different ligands.
Scientific Research Applications
Diiron trimalate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Diiron trimalate serves as a model compound for studying iron-sulfur clusters in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for iron-related disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of diiron trimalate involves its ability to undergo redox reactions, which are crucial for its catalytic activity. The iron centers in the compound can cycle between different oxidation states, facilitating various chemical transformations. The malate ligands play a key role in stabilizing the iron centers and enabling efficient electron transfer.
Comparison with Similar Compounds
- Diiron dithiolate complexes
- Diiron carbonyl complexes
- Diiron toluenethiolate complexes
Biological Activity
Ferric malate, a complex of ferric iron and malic acid, has garnered attention in the field of nutritional biochemistry and medicine due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, presenting findings from various studies, including its absorption characteristics, effects on iron metabolism, and implications for health.
This compound is formed through the coordination of ferric ions (Fe³⁺) with malic acid, a naturally occurring organic acid found in many fruits. This complex is notable for its improved solubility and stability compared to free iron salts, which often lead to gastrointestinal side effects.
- Formation : The stability of this compound in aqueous solutions is attributed to the chelation of iron by malate, which prevents the formation of reactive hydroxyl radicals that can cause oxidative damage in the gut .
- Absorption : Studies indicate that this compound is absorbed effectively even in conditions of intestinal damage, making it a suitable candidate for patients with inflammatory bowel disease (IBD) or other gastrointestinal disorders .
Iron Absorption and Bioavailability
This compound has been shown to enhance iron absorption significantly:
- Clinical Trials : In a study involving adults with iron deficiency anemia (IDA), administration of this compound resulted in increased serum iron levels and improved hemoglobin concentrations . The absorption rate was notably higher when taken on an empty stomach compared to with food.
- Mechanism : The malate component aids in the solubilization of iron, facilitating its uptake through the intestinal mucosa. This is particularly beneficial for individuals with compromised gut function .
Impact on Gut Health
This compound appears to have a protective effect on gut health:
- Gastrointestinal Tolerance : Unlike traditional ferrous sulfate, which can cause gastrointestinal discomfort, this compound is generally well-tolerated. Clinical observations indicate fewer adverse events such as nausea or constipation .
- Microbiome Stability : Research suggests that treatment with this compound does not significantly alter the gut microbiome composition, unlike ferrous sulfate, which can lead to dysbiosis due to increased fecal iron content .
Clinical Efficacy in Specific Populations
- Inflammatory Bowel Disease (IBD) :
- Chronic Kidney Disease (CKD) :
Data Table: Summary of Clinical Findings
Study Population | Treatment Duration | Hemoglobin Improvement | Gastrointestinal Tolerance | Notes |
---|---|---|---|---|
Adults with IDA | 12 weeks | Significant increase | Well-tolerated | Effective for long-term use |
Adolescents (10-17 years) | 10 days | Notable increase | Minimal side effects | Dose-dependent response |
Patients with IBD | 16 weeks | Improved iron indices | High tolerability | Maintained gut microbiome |
CKD Patients | 16 weeks | Sustained improvement | Fewer adverse events | Suitable for chronic conditions |
Properties
CAS No. |
5905-51-1 |
---|---|
Molecular Formula |
C12H12Fe2O15 |
Molecular Weight |
507.90 g/mol |
IUPAC Name |
2-hydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O5.2Fe/c3*5-2(4(8)9)1-3(6)7;;/h3*2,5H,1H2,(H,6,7)(H,8,9);;/q;;;2*+3/p-6 |
InChI Key |
JLLRXSCNTCSLFX-UHFFFAOYSA-H |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[Fe+3].[Fe+3] |
Origin of Product |
United States |
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